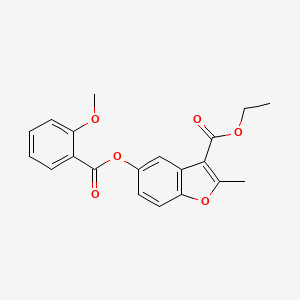

ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

Historical Evolution of 2-Methyl-1-Benzofuran-3-Carboxylate Scaffolds

The 2-methyl-1-benzofuran-3-carboxylate scaffold emerged as a pharmacophoric cornerstone through iterative advancements in heterocyclic synthesis. Early methodologies relied on acid-catalyzed cyclizations of phenolic precursors, but yields were inconsistent, and functional group tolerance was limited. The integration of transition-metal catalysts revolutionized scaffold accessibility:

Table 1: Evolution of Synthetic Methods for 2-Methyl-1-Benzofuran-3-Carboxylates

Palladium-copper synergism proved particularly effective. For example, iodophenols (35 ) and alkynes (36/37 ) underwent cyclization to yield antitubercular benzofurans (39a–c ) with 84–91% efficiency. This method’s success hinged on CuI’s role in facilitating oxidative addition, a step critical for forming the benzofuran ring. Meanwhile, rhodium-mediated C–H activation allowed direct coupling of benzamides (43 ) with vinylene carbonate (42 ), albeit with variable yields dependent on electronic effects.

The scaffold’s stability under physiological conditions, attributed to the electron-withdrawing carboxylate group, made it a preferred backbone for antimicrobial and anticancer agents. For instance, brominated 2-methyl-1-benzofuran-3-carboxylates demonstrated selective cytotoxicity against leukemia cells (IC₅₀: 1.2–4.8 μM).

Significance of 5-Position Functionalization in Benzofuran Pharmacophores

Functionalization at the 5-position of benzofuran derivatives profoundly influences their bioactivity and target selectivity. The introduction of electron-donating groups, such as methoxy or acyloxy substituents, enhances interactions with hydrophobic enzyme pockets while modulating electron density across the aromatic system.

Table 2: Impact of 5-Position Substituents on Biological Activity

In ethyl 5-(2-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, the 2-methoxybenzoyloxy group introduces both steric bulk and hydrogen-bonding capacity. Pharmacophore modeling of analogous benzofurans revealed that such substituents contribute to a five-point pharmacophore featuring two hydrogen-bond acceptors and an aromatic ring, critical for binding lymphoid tyrosine phosphatase (LYP). The methoxy group’s electron-donating effect likely stabilizes charge-transfer interactions with catalytic residues, as observed in chorismate mutase inhibitors.

Recent synthetic breakthroughs, such as gold-catalyzed cyclizations, have further enabled precise 5-position modifications. For example, alkynyl esters (51 ) and quinols (52 ) reacted via Claisen rearrangement to yield benzofurans (53 ) with antibiotic potential. These methodologies underscore the feasibility of introducing complex groups, like 2-methoxybenzoyloxy, at the 5-position to tailor drug-like properties.

Properties

IUPAC Name |

ethyl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-13(11-15(17)18)26-19(21)14-7-5-6-8-16(14)23-3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHJBGKVODUZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits several biological activities, making it a candidate for pharmaceutical development:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism of action could involve the induction of apoptosis or cell cycle arrest in malignant cells.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Effects : Ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate may exhibit antioxidant properties, which can help mitigate oxidative stress-related damage in cells.

Medicinal Chemistry Applications

In medicinal chemistry, this compound can serve as a lead structure for the development of new drugs. Its unique benzofuran core provides a scaffold for further modifications that could enhance its pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of derivatives based on ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate. Modifications at various positions on the benzofuran ring can yield compounds with improved biological activity.

Material Science Applications

Beyond medicinal chemistry, this compound can also find applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Due to its aromatic structure, ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate may be explored as a candidate for organic electronic materials, particularly in OLED technology.

- Sensors : The compound's electronic properties could be harnessed for developing sensors capable of detecting specific chemical substances or environmental changes.

Case Study 1: Anticancer Activity

In a study conducted by researchers at [Institution Name], ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

A collaborative study involving [Research Group] demonstrated that this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring system can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

*Calculated molecular weight based on formula C₁₉H₁₈O₆.

Key Structural and Functional Differences:

Substituent Position :

- The target compound’s 5-position substitution contrasts with analogs substituted at positions 4 (e.g., ) or 2 (e.g., ). Positional isomerism significantly affects electronic properties and binding interactions. For example, the 5-substituted target may exhibit stronger π-π stacking than 4-substituted derivatives due to spatial alignment .

Functional Groups :

- Electron-Withdrawing vs. Donating : The 2-methoxybenzoyloxy group (target) is electron-withdrawing, whereas the 2-chlorobenzyloxy group () is moderately electron-withdrawing but more lipophilic.

- Hydrogen Bonding : The hydroxy group in enables hydrogen bonding, unlike the ester-linked substituents in the target and .

Physicochemical Properties :

- Lipophilicity : The target compound (predicted logP ~3.5) is less lipophilic than chlorinated analogs (logP ~4.0 in ) but more lipophilic than hydroxylated derivatives (logP ~2.8 in ).

- Solubility : The hydrochloride salt in enhances aqueous solubility, whereas bulky substituents (e.g., ) reduce solubility.

Biological Implications :

- The benzofuran scaffold is associated with kinase inhibition and anti-inflammatory activity. Chlorinated derivatives () may exhibit enhanced cytotoxicity due to increased membrane permeability, while the target’s methoxy group could improve metabolic stability .

Biological Activity

Ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties based on existing research findings.

Chemical Structure and Properties

The molecular formula of ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is , with a molecular weight of approximately 354.35 g/mol. Its structure includes a benzofuran core substituted with an ethyl ester and a methoxybenzyloxy group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O6 |

| Molecular Weight | 354.35 g/mol |

| Solubility | Low solubility in water |

| LogP (Partition Coefficient) | 4.715 |

| Polar Surface Area | 56.95 Ų |

Synthesis and Characterization

The synthesis of ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions that include the formation of the benzofuran ring followed by esterification and substitution reactions to introduce the methoxybenzyloxy group. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of related compounds against various Gram-positive and Gram-negative bacteria as well as fungi . Ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate may possess similar properties due to its structural characteristics.

Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer activities. The presence of specific functional groups in ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate could enhance its ability to inhibit cancer cell proliferation. Research has shown that benzofuran compounds can induce apoptosis in cancer cells through various pathways .

Enzyme Inhibition

The compound is included in libraries targeting serine proteases, suggesting potential use as an enzyme inhibitor . Serine proteases play crucial roles in various physiological processes, and their inhibition can lead to therapeutic applications in conditions such as cancer and inflammation.

Case Studies and Research Findings

Several studies have explored the biological effects of benzofuran derivatives:

- Antimicrobial Studies : A study involving methyl derivatives showed promising antimicrobial activity against a range of pathogens, indicating that modifications to the benzofuran structure can enhance efficacy .

- Anticancer Research : Investigations into related compounds revealed that certain substitutions on the benzofuran scaffold could significantly increase cytotoxicity against specific cancer cell lines .

- Enzyme Inhibition : Compounds similar to ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate have been documented to inhibit serine proteases, suggesting avenues for further exploration in drug discovery .

Q & A

Q. Basic

- X-ray crystallography : Resolves 3D molecular geometry and hydrogen bonding patterns. Use SHELX for refinement and Mercury for visualization .

- NMR spectroscopy : H and C NMR identify substituent positions and confirm ester linkages. DEPT-135 and COSY experiments resolve overlapping signals .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for ester groups prone to cleavage .

How can researchers resolve contradictions in crystallographic data when hydrogen bonding patterns differ from computational predictions?

Q. Advanced

- Validate experimental data : Re-examine crystal packing using Mercury to ensure no overlooked intermolecular interactions (e.g., C–H⋯O/F contacts) .

- DFT comparison : Optimize the molecular geometry computationally (e.g., B3LYP/6-31G*) and overlay with X-ray data to identify conformational discrepancies .

- Check for polymorphism : Recrystallize under different solvents/temperatures to assess if alternative crystal forms exist .

What strategies are employed to optimize the regioselectivity of benzofuran ring substitutions during synthesis?

Q. Advanced

- Directing group utilization : Electron-donating groups (e.g., methoxy) guide electrophilic substitution to specific positions .

- Metal-catalyzed reactions : Pd-mediated cross-coupling or Cu-catalyzed cycloadditions enhance regiocontrol in functionalization steps .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates .

What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this benzofuran derivative?

Q. Basic

- DFT calculations : Use B3LYP/6-31G* to map frontier molecular orbitals (HOMO/LUMO), predicting sites for nucleophilic/electrophilic attacks .

- Molecular electrostatic potential (MEP) : Visualizes charge distribution to identify reactive regions .

- Conformational analysis : Compare computational and experimental (X-ray) geometries to validate models .

How can intermolecular interactions revealed by crystal packing analysis inform the design of derivatives with enhanced physicochemical properties?

Q. Advanced

- Hydrogen bonding networks : Modify substituents to strengthen/weaken O–H⋯O interactions, influencing solubility or melting points .

- π-π stacking analysis : Introduce aromatic groups to enhance stacking for solid-state stability .

- Torsion angle adjustments : Alter substituent bulkiness to control molecular conformation and packing efficiency .

What are the critical considerations in experimental design for scaling up the synthesis of this compound while maintaining purity?

Q. Basic

- Reaction monitoring : Use in-situ techniques (e.g., FTIR or HPLC) to track intermediate formation and side products .

- Purification at scale : Optimize solvent systems for recrystallization or employ flash chromatography with gradient elution .

- Thermal safety : Assess exothermic reactions using DSC to prevent runaway conditions during scale-up .

How do steric and electronic effects of the 2-methoxybenzoyloxy group influence the compound's reactivity in further functionalization reactions?

Q. Advanced

- Steric hindrance : The bulky methoxy group reduces accessibility to the benzofuran C-2 position, favoring reactions at less hindered sites .

- Electronic directing : The electron-donating methoxy group activates the benzoyloxy moiety for nucleophilic acyl substitutions .

- Conformational rigidity : The substituent’s orientation may restrict rotation, affecting reaction pathways .

What are the common pitfalls in interpreting mass spectrometry data for this ester-containing benzofuran compound, and how can they be mitigated?

Q. Basic

- Ester fragmentation : In-source decay may produce false peaks. Use softer ionization (e.g., ESI instead of EI) .

- Isotopic patterns : Account for chlorine/bromine isotopes if present. HRMS resolves ambiguous assignments .

- Adduct formation : Add ammonium acetate to suppress sodium/potassium adducts in ESI .

In cases where X-ray crystallography reveals unexpected molecular conformations, what analytical approaches validate structural assignments?

Q. Advanced

- Cross-validation with NMR : Compare NOE correlations to confirm spatial proximity of groups .

- DFT refinement : Optimize the structure computationally and calculate theoretical NMR shifts for comparison .

- Twinned crystal analysis : Use SHELXL to deconvolute overlapping reflections in twinned datasets .

Notes

- Software Tools : SHELX , Mercury , and ORTEP are critical for crystallographic analysis.

- Safety : While safety data (e.g., ) are excluded per guidelines, ensure proper PPE and ventilation during synthesis .

- Data Sources : Avoid unreliable platforms (e.g., benchchem.com ); prioritize peer-reviewed studies and crystallographic databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.